2-cyano-3-(4-methylphenyl)prop-2-enamide
Description
2-Cyano-3-(4-methylphenyl)prop-2-enamide is an α,β-unsaturated enamide derivative characterized by a cyano group at the α-position and a 4-methylphenyl substituent at the β-position. Its molecular formula is C₁₁H₁₀N₂O, with a molecular weight of 186.22 g/mol.
Properties
IUPAC Name |
2-cyano-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKITYBHTVPXXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-3-(4-methylphenyl)prop-2-enamide typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: 2-amino-3-(4-methylphenyl)prop-2-enamide.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(4-methylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-cyano-3-(4-methylphenyl)prop-2-enamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Electron-Donating vs. Electron-Withdrawing Groups
- (2E)-2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide (C₁₇H₁₃N₃O₅, MW 339.31 g/mol): Contains 4-hydroxy-3-methoxyphenyl (electron-donating) and 2-nitrophenyl (electron-withdrawing) groups. The hydroxyl and methoxy groups enhance solubility and hydrogen-bonding interactions, while the nitro group increases electrophilicity. Potential applications include enzyme inhibition due to its polar substituents .
- (2E)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide: Features a 4-fluorophenyl-furan hybrid ring.
Halogenated Derivatives
- (2E)-3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide (C₂₅H₂₀Cl₂F₃N₃O₃, MW 544.30 g/mol): Combines chlorobenzyloxy, methoxy, and trifluoromethyl groups. The trifluoromethyl group enhances lipophilicity and bioavailability, making it a candidate for agrochemicals or kinase inhibitors .
Functional Group Modifications
Amide vs. Thioamide
- (2E)-2-Cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enethioamide: Replaces the oxygen in the amide group with sulfur (thioamide). This modification increases metal-binding capacity and redox activity, relevant in catalysis or metalloprotein inhibition .
Alkoxy Chain Variations
- (Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide: The difluoroethoxy group introduces strong electronegativity and steric effects, enhancing biological activity compared to non-fluorinated analogs like 2-cyano-3-(4-methoxyphenyl)prop-2-enamide .
- (2E)-2-Cyano-3-[4-(hexyloxy)phenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide: A hexyloxy chain improves lipid solubility and membrane permeability, advantageous in drug delivery systems .
Structural and Electronic Effects
- Electron-Withdrawing Groups (e.g., NO₂, CN): Increase electrophilicity of the α,β-unsaturated system, enhancing reactivity toward nucleophiles like thiols or amines. This is critical in Michael addition reactions .
- Electron-Donating Groups (e.g., OCH₃, CH₃) : Stabilize the enamide system through resonance, reducing reactivity but improving thermal stability .
- Halogen Substituents (e.g., Cl, F) : Improve binding to hydrophobic pockets in proteins and resist metabolic degradation, extending half-life in vivo .
Biological Activity
2-Cyano-3-(4-methylphenyl)prop-2-enamide, also known as a derivative of cyanoacrylamide, is an organic compound characterized by its cyano and amide functional groups. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. The unique structural features of 2-cyano-3-(4-methylphenyl)prop-2-enamide position it as a promising scaffold for the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula of 2-cyano-3-(4-methylphenyl)prop-2-enamide is . Its structure includes:
- A cyano group () which contributes to its reactivity.
- An amide group () that can participate in hydrogen bonding.
- A 4-methylphenyl group which enhances lipophilicity and biological interactions.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Cyano, Amide |
| Lipophilicity | Moderate due to aromatic substitution |
Antimicrobial Properties
Research indicates that 2-cyano-3-(4-methylphenyl)prop-2-enamide exhibits significant antimicrobial activity. Preliminary studies suggest mechanisms involving the inhibition of bacterial respiration, leading to cell death. For instance, a study highlighted its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent.
Case Study: Antibacterial Evaluation
In a recent study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed:
- Minimum Inhibitory Concentration (MIC) values ranging from 50 µg/mL to 200 µg/mL.
- A notable reduction in bacterial growth at concentrations above the MIC.
Anti-inflammatory Activity
Apart from its antimicrobial properties, 2-cyano-3-(4-methylphenyl)prop-2-enamide has been investigated for anti-inflammatory effects. It was found to suppress lipopolysaccharide (LPS)-induced inflammation in macrophage models.
The compound appears to modulate inflammatory pathways by:
- Reducing Nitric Oxide (NO) Production : In LPS-stimulated RAW264.7 macrophages, treatment with the compound resulted in decreased NO levels, indicating reduced inflammatory response.
- Regulating NF-κB Pathway : The compound showed potential in downregulating NF-κB target genes associated with inflammation.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus and E. coli; MIC: 50–200 µg/mL |
| Anti-inflammatory | Reduced NO production; Modulated NF-κB pathway |
Synthesis and Derivatives
The synthesis of 2-cyano-3-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. Common methods include:
- Knoevenagel Condensation : Reaction of cyanoacetamide with appropriate aldehydes.
- Reflux Conditions : Often performed in solvents like dioxane or ethanol for optimal yield.
Alternative Derivatives
Several derivatives have been synthesized to explore enhanced biological activities. These include compounds with varied substituents on the phenyl ring or modifications to the cyano group.
Table 3: Related Compounds and Their Activities
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| N-(3-cyano-4-methylphenyl)prop-2-enamide | Similar amide structure | Antimicrobial |
| N-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-enamide | Chlorine substituent enhances activity | Anti-inflammatory |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
